Product packaging for 3-(Prop-1-en-2-yl)benzaldehyde(Cat. No.:CAS No. 123926-80-7)

3-(Prop-1-en-2-yl)benzaldehyde

Cat. No.: B039463
CAS No.: 123926-80-7
M. Wt: 146.19 g/mol
InChI Key: MLZRUSKIYQALJC-UHFFFAOYSA-N
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Description

3-(Prop-1-en-2-yl)benzaldehyde ( 123926-80-7) is an aromatic organic compound with the molecular formula C 10 H 10 O and a molecular weight of 146.19 g/mol. This molecule features a benzaldehyde core substituted at the meta position with a prop-1-en-2-yl group, a structure that provides dual functionality and unique reactivity for research applications. Research Applications and Value: This compound serves as a versatile building block in organic synthesis . Its aldehyde group is amenable to reactions such as aldol condensation, allowing researchers to form new carbon-carbon bonds and create β-hydroxy carbonyl intermediates. The unsaturated prop-1-en-2-yl substituent can undergo further electrophilic addition or serve as a handle for cyclization reactions. These properties make it a valuable intermediate for synthesizing more complex chemical architectures, including potential pharmaceuticals and agrochemicals. Due to its structural characteristics, this compound is also of significant interest in fragrance and flavor research . The compound can contribute pleasant aromatic notes and is studied for its potential application in the formulation of perfumes and scented products. Note: This product is intended for research purposes only and is not for human or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O B039463 3-(Prop-1-en-2-yl)benzaldehyde CAS No. 123926-80-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

123926-80-7

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

3-prop-1-en-2-ylbenzaldehyde

InChI

InChI=1S/C10H10O/c1-8(2)10-5-3-4-9(6-10)7-11/h3-7H,1H2,2H3

InChI Key

MLZRUSKIYQALJC-UHFFFAOYSA-N

SMILES

CC(=C)C1=CC=CC(=C1)C=O

Canonical SMILES

CC(=C)C1=CC=CC(=C1)C=O

Synonyms

Benzaldehyde, 3-(1-methylethenyl)- (9CI)

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) Analysis

No experimental ¹H NMR data for 3-(Prop-1-en-2-yl)benzaldehyde could be found.

Carbon-13 NMR (¹³C NMR) Analysis

No experimental ¹³C NMR data for this compound could be found.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR data for this compound could be found.

Fourier Transform Raman (FT-Raman) Spectroscopy

No experimental FT-Raman data for this compound could be found.

Electronic Spectroscopy

No experimental electronic spectroscopy (such as UV-Vis) data for this compound could be found.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No experimental or theoretical Ultraviolet-Visible (UV-Vis) absorption spectra for this compound are available in published literature or common chemical databases. Therefore, data regarding its maximum absorption wavelengths (λmax) and molar absorptivity (ε) could not be retrieved.

Mass Spectrometry Techniques

Detailed mass spectrometry analysis of this compound is not documented in readily accessible scientific resources.

Gas Chromatography-Mass Spectrometry (GC-MS)

Specific Gas Chromatography-Mass Spectrometry (GC-MS) data, including retention times and fragmentation patterns for this compound, has not been reported.

High-Resolution Mass Spectrometry (HRMS)

There is no available High-Resolution Mass Spectrometry (HRMS) data for this compound. Consequently, accurate mass measurements and elemental composition confirmation are not publicly documented.

Electron Ionization Mass Spectrometry (EI-MS)

The Electron Ionization Mass Spectrometry (EI-MS) fragmentation pattern for this compound has not been published. As a result, a detailed analysis of its mass spectrum and characteristic fragment ions cannot be provided.

X-ray Crystallography and Solid-State Structural Analysis

There are no published X-ray crystallography studies for this compound. Therefore, information regarding its crystal system, space group, unit cell dimensions, and detailed solid-state molecular structure is not available.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict molecular properties with high accuracy. DFT calculations are based on determining the electron density of a system, from which various properties can be derived. For a molecule like 3-(Prop-1-en-2-yl)benzaldehyde, DFT would provide deep insights into its geometry, stability, and reactivity.

Molecular Geometry Optimization

Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This stable conformation is crucial as it represents the most likely structure of the molecule and serves as the foundation for calculating most other properties. The process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached.

For the parent molecule, benzaldehyde (B42025), extensive studies have been performed. The optimized geometric parameters, such as bond lengths and angles, calculated using methods like B3LYP, show excellent agreement with experimental data. figshare.com This validation provides confidence that similar calculations for this compound would yield a reliable prediction of its three-dimensional structure.

Table 1: Illustrative Geometric Parameters (Bond Distances and Angles) for Benzaldehyde (Note: This data is for Benzaldehyde and serves as an example of the output from a geometry optimization calculation.)

ParameterBond/AngleCalculated Value (B3LYP/6-31G(d,p))Experimental Value
Bond Length (Å)C=O1.229 Å1.217 Å
Bond Length (Å)C-C (aldehyde)1.483 Å1.496 Å
Bond Length (Å)C-H (aldehyde)1.114 Å1.110 Å
Bond Angle (°)C-C-O124.3°124.0°
Bond Angle (°)C-C-H115.8°116.0°

Source: Based on data from Lampert, H. et al., J. Phys. Chem. A, 1997. figshare.com

Vibrational Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

For benzaldehyde, DFT calculations have successfully reproduced its experimental vibrational spectrum. figshare.comsolidstatetechnology.us The characteristic C=O stretching frequency, for example, is accurately predicted. solidstatetechnology.us A similar analysis for this compound would help identify its unique spectral fingerprints arising from the isopropenyl and aldehyde groups.

Table 2: Illustrative Vibrational Frequencies for Key Modes in Benzaldehyde (Note: This data is for Benzaldehyde and serves as an example.)

Vibrational ModeCalculated Frequency (B3LYP)Experimental Frequency
C=O Stretch1780 cm⁻¹1704 cm⁻¹
Aldehyde C-H Stretch2962 cm⁻¹2820 cm⁻¹
Aromatic C-H Stretch3035-3071 cm⁻¹3000-3100 cm⁻¹
Ring C-C Stretch1555 cm⁻¹1597 cm⁻¹

Source: Data adapted from computational studies on benzaldehyde. figshare.comsolidstatetechnology.us

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more polarizable and reactive. nih.gov For this compound, FMO analysis would reveal how the isopropenyl substituent influences the electronic properties of the benzaldehyde core and predict the most probable sites for electron transfer.

Table 3: Illustrative FMO Properties (Note: The following values are conceptual and demonstrate the type of data generated.)

ParameterDescriptionTypical Value (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital~ -6.5 to -5.5
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital~ -2.0 to -1.0
Energy Gap (ΔE)LUMO - HOMO Energy~ 4.0 to 5.0

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Typically, red or yellow regions represent negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), which are prone to nucleophilic attack. nih.govresearchgate.net Green areas are neutral.

For this compound, an MEP map would clearly show the electron-rich oxygen atom of the carbonyl group as a site of negative potential, making it a likely target for protonation or interaction with electrophiles. nih.gov Conversely, the hydrogen atoms would appear as regions of positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. A key aspect of NBO analysis is the study of delocalization effects, or charge transfer interactions, between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E²) associated with these interactions quantifies their significance.

In a molecule like this compound, NBO analysis would quantify the hyperconjugative interactions, such as the delocalization of electron density from the π-bonds of the benzene (B151609) ring and the isopropenyl group into the antibonding π* orbital of the carbonyl group. These interactions are crucial for understanding the molecule's stability and the electronic communication between its functional groups.

Global Chemical Reactivity Descriptors

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge (ω = μ² / 2η, where μ = -χ is the chemical potential). researchgate.net

Calculating these descriptors for this compound would provide a quantitative assessment of its stability and reactivity profile compared to other related compounds.

Table 4: Illustrative Global Chemical Reactivity Descriptors (Note: These values are based on typical DFT calculations for aromatic aldehydes and are for illustrative purposes.)

DescriptorFormulaIllustrative Value (eV)
Ionization Potential (I)-EHOMO6.0
Electron Affinity (A)-ELUMO1.5
Electronegativity (χ)(I+A)/23.75
Chemical Hardness (η)(I-A)/22.25
Electrophilicity Index (ω)μ²/2η3.125

Time-Dependent DFT (TD-DFT) for Electronic Excitations

No published studies were found that specifically detail the use of Time-Dependent Density Functional Theory (TD-DFT) to investigate the electronic excitation energies, oscillator strengths, or absorption spectra of this compound.

Advanced Computational Structural Analysis

There are no available research articles or crystallographic data detailing the Hirshfeld surface analysis of this compound. This type of analysis, which is crucial for understanding intermolecular interactions in the crystalline state, has not been reported for this compound.

Similarly, no studies concerning the energy framework analysis of this compound are available. This computational method, used to visualize and quantify the interaction energies between molecules in a crystal lattice, has not been applied to this specific compound in published literature.

Prediction of Optical Properties, including Nonlinear Optical (NLO) Properties

A search for the prediction of nonlinear optical (NLO) properties, such as polarizability and hyperpolarizability, for this compound yielded no specific results. Computational studies to determine its potential as an NLO material have not been documented.

Thermodynamic Property Calculations

Specific thermodynamic properties of this compound derived from computational calculations (such as enthalpy, entropy, and Gibbs free energy at different temperatures) are not available in the reviewed literature.

Chemical Reactivity and Synthetic Transformations

Reactions Involving the Alkenyl (Prop-1-en-2-yl) Moiety

The prop-1-en-2-yl group provides a site for reactions typical of alkenes, including additions and rearrangements. Its reactivity can be influenced by the aromatic ring to which it is attached.

The double bond of the prop-1-en-2-yl group can participate in cycloaddition reactions, which are powerful methods for the construction of cyclic systems.

Diels-Alder Reaction:

In the context of a Diels-Alder reaction, the prop-1-en-2-yl group acts as a dienophile. It can react with a conjugated diene to form a six-membered ring. The reaction is thermally allowed and proceeds in a concerted fashion. The presence of the electron-withdrawing benzaldehyde (B42025) group can influence the reactivity of the dienophile.

A general representation of a Diels-Alder reaction is shown below:

Diels-Alder reaction with 3-(prop-1-en-2-yl)benzaldehyde

1,3-Dipolar Cycloaddition:

The alkenyl group can also act as a dipolarophile in 1,3-dipolar cycloadditions. This type of reaction involves a 1,3-dipole, which is a molecule that can be represented as a three-atom π-system with four electrons. The reaction leads to the formation of a five-membered heterocyclic ring. Examples of 1,3-dipoles include azides, nitrile oxides, and nitrones.

The general scheme for a 1,3-dipolar cycloaddition is as follows:

1,3-Dipolar cycloaddition with this compound
1,3-DipoleResulting Heterocycle
Phenyl azide1-phenyl-4-(3-formylphenyl)-4-methyl-4,5-dihydro-1H-1,2,3-triazole
Benzonitrile oxide3-phenyl-5-(3-formylphenyl)-5-methyl-4,5-dihydroisoxazole
C-Phenyl-N-methylnitrone2-methyl-3-phenyl-5-(3-formylphenyl)-5-methylisoxazolidine

The presence of both an aldehyde and a double bond in this compound allows for the possibility of intramolecular cyclization reactions, particularly under acidic conditions.

Prins Cyclization:

The Prins reaction involves the acid-catalyzed addition of an aldehyde to an alkene. In the case of this compound, an intramolecular Prins cyclization could potentially occur. Protonation of the aldehyde oxygen would activate it towards nucleophilic attack by the double bond of the prop-1-en-2-yl group. This would lead to the formation of a cyclic carbocation intermediate, which can then be trapped by a nucleophile (such as water or the conjugate base of the acid) or undergo elimination to yield a variety of heterocyclic products, such as substituted chromanes or isochromanes.

A plausible pathway for an intramolecular Prins-type cyclization is depicted below:

Intramolecular Prins cyclization of this compound

The regiochemical and stereochemical outcome of such a cyclization would be dependent on the specific reaction conditions, including the nature of the acid catalyst and the solvent used.

Under certain conditions, such as in the presence of acid or metal catalysts, the prop-1-en-2-yl group can undergo isomerization. A common isomerization for terminal alkenes is the migration of the double bond to an internal, more thermodynamically stable position.

For this compound, an acid-catalyzed isomerization could lead to the formation of the more substituted (E)- and (Z)-3-(prop-1-en-1-yl)benzaldehyde isomers. This process typically proceeds through a carbocation intermediate formed by the protonation of the double bond.

The isomerization reaction can be represented as follows:

Isomerization of this compound

The equilibrium between these isomers is influenced by their relative thermodynamic stabilities, with the trans (E) isomer often being the major product due to reduced steric strain.

Olefin Metathesis

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, enabling the exchange of substituents between different alkenes. organic-chemistry.org The reaction is typically catalyzed by transition metal alkylidene complexes, most notably those based on ruthenium, developed by Grubbs, and molybdenum, developed by Schrock. organic-chemistry.orglibretexts.org For a molecule like this compound, the terminal isopropenyl group is an excellent substrate for cross-metathesis (CM).

In a cross-metathesis reaction, this compound can react with a partner olefin in the presence of a catalyst, such as a Grubbs second-generation catalyst, to form a new, substituted alkene. organic-chemistry.org This reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate. masterorganicchemistry.com The reaction can be driven to completion by the removal of a volatile byproduct, such as ethylene, when reacting with another terminal alkene. organic-chemistry.org

While specific literature on the olefin metathesis of this compound is not abundant, the reactivity of terminal alkenes in this transformation is well-established. organic-chemistry.org The reaction would yield a new product where the =C(CH₃)H moiety is exchanged with a substituent from the olefin partner, significantly increasing molecular complexity while preserving the reactive aldehyde group for subsequent transformations. However, a statistical mixture of products, including homodimers of each reactant and the desired cross-product, can be formed. youtube.com Selectivity can often be achieved by exploiting differences in the electronic nature and steric hindrance of the reacting olefins. organic-chemistry.org

Table 1: Potential Cross-Metathesis Reactions of this compound
Olefin PartnerCatalyst SystemExpected Product StructurePotential Application
Methyl acrylateGrubbs II Catalyst(E/Z)-Methyl 4-(3-formylphenyl)pent-2-enoateSynthesis of functionalized pharmaceutical intermediates
Styrene (B11656)Hoveyda-Grubbs II Catalyst(E/Z)-1-Isopropenyl-3-(2-phenylvinyl)benzenePrecursor for conjugated materials
Allyl alcoholGrubbs II Catalyst(E/Z)-4-(3-Formylphenyl)pent-2-en-1-olBuilding block for natural product synthesis

Strategies for Chemical Derivatization

The analysis of aldehydes by mass spectrometry (MS), particularly when coupled with gas chromatography (GC) or liquid chromatography (LC), often requires chemical derivatization. nih.gov This is because many small aldehydes are volatile and may exhibit poor ionization efficiency. acs.org Derivatization serves to increase the molecular weight and improve the chromatographic behavior and mass spectrometric detection of the analyte. nih.gov

For this compound, the aldehyde functional group is the target for such derivatization. A common and highly effective strategy involves reaction with reagents that introduce a readily ionizable or charged moiety. nih.gov

Common Derivatization Strategies:

Hydrazone Formation: Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the aldehyde to form brightly colored hydrazones. These derivatives are less volatile and can be readily analyzed by LC-MS, often with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). researchgate.net

Oxime Formation: Hydroxylamine-based reagents, particularly O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), react to form oximes. The resulting derivative is highly electronegative, making it exceptionally sensitive for detection by electron capture negative ionization (ECNI) GC-MS.

Thiazolidine Formation: Derivatization with D-cysteine can form a stable thiazolidine-4-carboxylic acid derivative, which is suitable for analysis by LC-MS/MS. researchgate.net

Quaternary Ammonium (B1175870) Labeling: Reagents like 4-(2-(trimethylammonio)ethoxy)benzeneaminium dibromide (4-APC) are designed to introduce a permanent positive charge onto the aldehyde, significantly enhancing detection sensitivity in positive-ion ESI-MS. acs.org

These methods allow for the selective and sensitive quantification of aldehydes like this compound in complex matrices. nih.gov

Table 2: Common Derivatizing Agents for Aldehydes for Mass Spectrometry
Derivatizing AgentAbbreviationDerivative FormedTypical Analytical Method
2,4-DinitrophenylhydrazineDNPHHydrazoneLC-UV, LC-MS (APCI/ESI) researchgate.net
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylaminePFBHAOximeGC-MS (ECNI)
DansylhydrazineDnsHzHydrazoneLC-Fluorescence, LC-MS (ESI) researchgate.net
Girard's Reagent T-Hydrazone (with quaternary ammonium)LC-MS (ESI)

The aldehyde group of this compound is a gateway to a vast array of more complex molecular architectures, including chalcones, hydrazones, and various heterocyclic systems. These transformations typically involve condensation reactions where the aldehyde acts as an electrophile.

Chalcones: Chalcones (1,3-diaryl-2-propen-1-ones) are synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone, typically an acetophenone. vedantu.comwikipedia.org In this reaction, the enolate of the ketone attacks the carbonyl carbon of this compound, followed by dehydration to yield the characteristic α,β-unsaturated ketone structure of the chalcone (B49325). byjus.comgordon.edu This reaction would produce a chalcone scaffold bearing a polymerizable isopropenyl group, making it a valuable monomer for functional polymers.

Hydrazones: The reaction of this compound with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, isonicotinic hydrazide) provides a straightforward route to hydrazones. orientjchem.orgmdpi.com This condensation is typically acid-catalyzed and involves the nucleophilic attack of the hydrazine nitrogen on the aldehyde carbon, followed by elimination of water. nih.govthieme.com Hydrazones are important intermediates in organic synthesis and many possess significant biological activity. rsc.org

Heterocyclic Compounds: Aromatic aldehydes are fundamental precursors for the synthesis of a wide variety of N-, O-, and S-containing heterocycles. nih.govmdpi.com The electrophilic carbonyl carbon can react with a range of binucleophiles to construct rings. For example:

Pyrimidines: Condensation with a β-dicarbonyl compound and urea (B33335) or thiourea (B124793) (Biginelli reaction).

Quinolines: Reaction with an enolizable ketone containing an α-methyl group and an aniline (B41778) (Friedländer synthesis).

Imidazoles: Reaction with a 1,2-dicarbonyl compound, ammonia, and an acid catalyst (Radziszewski synthesis).

Thiazoles: Reaction with an α-aminothiol.

Table 3: Potential Complex Derivatives from this compound
Derivative ClassGeneral ReactionReactant ExampleResulting Structure Class
ChalconeClaisen-Schmidt Condensation wikipedia.orgAcetophenone1-Phenyl-3-(3-(prop-1-en-2-yl)phenyl)prop-2-en-1-one
HydrazoneCondensation nih.govIsonicotinic hydrazideN'-(3-(Prop-1-en-2-yl)benzylidene)isonicotinohydrazide
Heterocycle (Quinoline)Friedländer Annulation2-Aminoacetophenone2-Phenyl-4-(3-(prop-1-en-2-yl)phenyl)quinoline
Heterocycle (Dihydropyrimidine)Biginelli ReactionEthyl acetoacetate, Urea5-Ethoxycarbonyl-6-methyl-4-(3-(prop-1-en-2-yl)phenyl)-3,4-dihydropyrimidin-2(1H)-one

Polymerization Potential of Derivatives

The isopropenyl group (CH₂=C(CH₃)-) on the aromatic ring of this compound and its derivatives imparts the potential for polymerization. This group is structurally related to common vinyl monomers like styrene and α-methylstyrene, suggesting that it can undergo vinyl polymerization to form polymers with a polystyrene-like backbone. google.comresearchgate.net

The polymerization of such functionalized styrenic monomers can be achieved through various mechanisms, including free-radical, anionic, and coordination polymerization. researchgate.netrsc.orgresearchgate.net

Free-Radical Polymerization: This is a common method for vinyl monomers, initiated by agents like AIBN or benzoyl peroxide. It would produce a polymer with aldehyde functionalities appended to the main chain. These aldehyde groups could then be used for post-polymerization modifications, such as cross-linking or grafting.

Anionic Polymerization: This method can produce polymers with well-defined molecular weights and low dispersity. acs.org However, the electrophilic aldehyde group is generally incompatible with the highly nucleophilic carbanionic propagating species. Therefore, this approach would likely require the aldehyde to be protected (e.g., as an acetal) before polymerization, followed by a deprotection step to regenerate the functional polymer.

Coordination Polymerization: Catalysts based on transition metals (e.g., scandium, titanium) have been developed for the stereoselective polymerization of functionalized styrenes, offering control over the polymer's tacticity (e.g., syndiotactic). rsc.orgacs.org

Furthermore, the complex derivatives synthesized in section 5.3.2, which retain the isopropenyl group (such as chalcones or protected hydrazones), can themselves be used as functional monomers. nih.gov Copolymerization of these monomers with standard monomers like styrene or methyl methacrylate (B99206) would allow for the precise incorporation of specific functionalities and properties into the final polymer material.

Table 4: Polymerization Methods Applicable to Isopropenyl-Containing Monomers
Polymerization MethodKey FeaturesApplicability to this compound
Free-Radical Polymerization researchgate.netTolerant to many functional groups; less control over molar mass and architecture.Directly applicable. Aldehyde group may cause some chain transfer.
Anionic Polymerization acs.orgProduces polymers with low dispersity (living polymerization); sensitive to electrophilic groups.Requires protection of the aldehyde group (e.g., as an acetal).
Coordination Polymerization acs.orgCan provide stereochemical control (tacticity).Feasibility depends on catalyst tolerance to the aldehyde group.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) PolymerizationA controlled radical polymerization; allows for complex architectures (block copolymers).Applicable, offers good control over polymer structure.

Applications in Materials Science and Advanced Chemical Synthesis

Building Blocks for Complex Molecular Architectures

The bifunctional nature of 3-(prop-1-en-2-yl)benzaldehyde makes it a valuable building block in the synthesis of complex molecular structures. The aldehyde group can participate in a variety of classic organic reactions, such as Wittig reactions, aldol (B89426) condensations, and the formation of Schiff bases. libretexts.org These reactions allow for the introduction of diverse functional groups and the extension of the molecular framework.

Simultaneously, the isopropenyl group offers a site for polymerization, enabling the incorporation of the benzaldehyde (B42025) unit into larger macromolecular structures. This dual reactivity is crucial for designing and synthesizing intricate, three-dimensional architectures and functional polymers. For instance, the compound can be used in multi-step syntheses where the aldehyde is first modified to introduce a desired functionality, followed by polymerization of the isopropenyl group to create a functionalized polymer. libretexts.org

Role in Organic Electronic Materials

In the field of organic electronics, materials based on conjugated aromatic systems are of paramount importance. While direct research on this compound in this specific application is not extensively documented, the structural motifs it can generate are relevant to the development of organic semiconductors. Oligothiophenes, for example, are significant organic electronic materials, and their synthesis can involve intermediates derived from functionalized benzaldehydes. sigmaaldrich.com

The polymerization of the isopropenyl group allows for the creation of a non-conjugated polymer backbone, with the functional benzaldehyde-derived units pending from this chain. Subsequent chemical modifications of the aldehyde group can introduce or create conjugated systems, leading to polymers with potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The ability to tune the electronic properties through modification of the benzaldehyde moiety is a key area of interest.

Catalytic Applications of Derivatives and Related Ligands

Benzaldehyde and its derivatives are crucial precursors in the synthesis of ligands for transition metal catalysis. The formation of Schiff bases from benzaldehydes is a common strategy to produce multidentate ligands that can coordinate with various metal centers. nih.gov These metal complexes can exhibit significant catalytic activity in a range of organic transformations, including C-C and C-N coupling reactions. rsc.org

Derivatives of this compound can be envisioned as precursors to a unique class of ligands. For example, a Schiff base could be formed from the aldehyde group, creating a ligand that also contains a polymerizable isopropenyl group. This "polymerizable ligand" could then be used to synthesize metal-containing polymers or to immobilize a catalyst on a solid support. Such immobilized catalysts are highly desirable as they can be easily separated from the reaction mixture and potentially recycled. d-nb.info

Furthermore, N-heterocyclic carbenes (NHCs), a powerful class of organocatalysts, can be generated from benzaldehyde derivatives. northwestern.edu These catalysts are effective in a variety of reactions, including asymmetric synthesis. The development of NHC precursors from this compound could lead to novel catalytic systems with unique reactivity or applications in polymer-supported catalysis.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable methods for the synthesis of functionalized aromatic aldehydes is a continuing goal in organic chemistry. liberty.edu Future research should focus on creating novel synthetic routes to 3-(prop-1-en-2-yl)benzaldehyde that are not only high-yielding but also adhere to the principles of green chemistry.

Key areas for exploration include:

One-Pot and Tandem Reactions: Designing one-pot or tandem reaction sequences could significantly improve the efficiency of synthesizing this compound and its derivatives. liberty.edu These methods reduce the need for intermediate purification steps, thereby saving time, resources, and minimizing waste. liberty.edu

Catalytic Methods: Investigating new catalytic systems, including transition metal catalysts and organocatalysts, could lead to milder reaction conditions and improved selectivity. For instance, exploring palladium-catalyzed cross-coupling reactions of protected aldehyde precursors could offer a versatile route to a variety of substituted benzaldehydes. acs.orgrug.nl

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of various benzaldehyde (B42025) derivatives. oiccpress.com Applying this technology to the synthesis of this compound could offer a more rapid and energy-efficient alternative to conventional heating methods.

A comparative table of potential synthetic approaches is presented below:

Synthetic ApproachPotential AdvantagesKey Research Focus
Tandem Reactions Reduced purification steps, time and cost savings. liberty.eduDevelopment of novel multi-step, single-pot procedures. liberty.edu
Catalytic Cross-Coupling High functional group tolerance, milder reaction conditions. acs.orgDesign of efficient and recyclable catalysts.
Microwave-Assisted Synthesis Accelerated reaction rates, improved energy efficiency. oiccpress.comOptimization of reaction parameters for high yields.

Advanced Computational Modeling and Prediction

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. Future research on this compound would greatly benefit from the application of advanced computational modeling techniques.

Specific areas of focus should include:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) can provide insights into the electronic structure, molecular geometry, and spectroscopic properties of this compound and its derivatives. mdpi.com This data is crucial for understanding its reactivity and for interpreting experimental results.

Reaction Mechanism Simulation: Computational modeling can be used to elucidate the mechanisms of known and novel reactions involving this compound. researchgate.net This understanding can aid in the optimization of reaction conditions and the design of more efficient synthetic pathways.

Prediction of Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various physical and chemical properties of new derivatives of this compound. researchgate.net This can accelerate the discovery of molecules with desired characteristics for specific applications.

The following table outlines the potential applications of different computational methods:

Computational MethodApplication in ResearchPredicted Outcomes
Density Functional Theory (DFT) Elucidation of electronic and molecular structure. mdpi.comSpectroscopic data, bond lengths, and angles. acs.org
Reaction Pathway Modeling Investigation of reaction mechanisms. researchgate.netTransition state energies, reaction kinetics.
QSPR Modeling Prediction of physicochemical properties. researchgate.netToxicity, reactivity, and material properties. researchgate.net

Unveiling New Chemical Transformations

The dual functionality of this compound presents a rich landscape for exploring novel chemical transformations. The aldehyde can undergo a wide range of reactions, while the isopropenyl group can participate in addition and polymerization reactions. allen.inmasterorganicchemistry.com

Future research should investigate:

Multi-component Reactions: The aldehyde functionality makes this compound an ideal candidate for multi-component reactions, which allow for the rapid construction of complex molecular architectures from simple starting materials. mdpi.com

Catalytic Transformations: Exploring novel catalytic transformations of both the aldehyde and isopropenyl groups could lead to the synthesis of valuable new compounds. This includes investigating asymmetric catalysis to produce chiral derivatives with potential applications in medicinal chemistry. nih.gov

Electrophilic Substitution Reactions: The benzene (B151609) ring of this compound can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation, leading to a diverse range of functionalized derivatives. youtube.com

A summary of potential new reactions is provided in the table below:

Reaction TypePotential ProductsResearch Focus
Multi-component Reactions Heterocyclic compounds, complex organic molecules. mdpi.comDiscovery of novel reaction pathways and product scaffolds.
Asymmetric Catalysis Chiral alcohols, epoxides, and other enantiomerically enriched compounds. nih.govDevelopment of stereoselective catalytic systems.
Electrophilic Aromatic Substitution Substituted benzaldehyde derivatives with modified electronic properties. youtube.comInvestigation of regioselectivity and reaction conditions.

Development of Structure-Property Relationships for Material Design

The presence of a polymerizable isopropenyl group makes this compound a promising monomer for the development of novel polymers and materials. Establishing clear structure-property relationships is crucial for designing materials with tailored functionalities. ubc.ca

Future research in this area should focus on:

Polymer Synthesis and Characterization: Synthesizing homopolymers and copolymers of this compound and thoroughly characterizing their thermal, mechanical, and optical properties. nsysu.edu.twcdp-innovation.com The aldehyde functionality within the polymer backbone could be further modified post-polymerization to introduce new properties.

Functional Materials: Exploring the use of polymers derived from this compound in applications such as specialty coatings, adhesives, and advanced composites. The aromatic nature of the monomer suggests potential for materials with high refractive indices or specific electronic properties.

Crosslinking and Network Formation: Investigating the reactions of the vinyl group to form crosslinked polymer networks. donga.ac.kr Such materials could exhibit enhanced thermal stability and solvent resistance.

The table below outlines potential research avenues in material design:

Research AreaPotential ApplicationsKey Parameters to Investigate
Homopolymer and Copolymer Synthesis Specialty plastics, functional coatings. nsysu.edu.twMolecular weight, thermal stability, optical properties.
Post-Polymerization Modification Smart materials, responsive polymers.Reactivity of the pendant aldehyde groups, stimuli-responsiveness.
Crosslinked Networks Thermosetting resins, high-performance composites. donga.ac.krCrosslinking density, mechanical strength, solvent resistance.

Q & A

Q. What are the common synthetic routes for 3-(Prop-1-en-2-yl)benzaldehyde, and how are reaction conditions optimized?

  • Methodological Answer : A prevalent approach involves Claisen-Schmidt condensation, where aromatic aldehydes react with ketones under acidic or basic conditions. For example:
  • Step 1 : Mix 3-hydroxybenzaldehyde (1.1 g) with ethanol (5 mL) and thionyl chloride (0.05 mL) as a catalyst .
  • Step 2 : Add 2,4-dihydroxy acetophenone (1.1 g) to the mixture and reflux under controlled temperature (70–80°C) for 4–6 hours.
  • Optimization : Adjust solvent polarity (e.g., ethanol vs. DMSO) to enhance yield, and monitor reaction progress via TLC or HPLC. Safety protocols, such as handling thionyl chloride in a fume hood, are critical .
Reaction Component Role Conditions
3-HydroxybenzaldehydeSubstrateEthanol solvent, 70–80°C
Thionyl chlorideCatalystAcidic, anhydrous conditions
2,4-Dihydroxy acetophenoneNucleophileReflux, 4–6 hours

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H NMR peaks for aldehyde protons (~9.8–10.0 ppm) and allylic protons (δ 5.2–5.8 ppm). 13C^{13}C NMR confirms the carbonyl carbon (~190 ppm) .
  • Mass Spectrometry (MS) : Exact mass (226.1066 g/mol) can be verified using high-resolution MS (HRMS), with fragmentation patterns indicating loss of the propene group (m/z 147) .
  • Infrared (IR) Spectroscopy : Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and ~1600 cm1^{-1} (C=C stretch) .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer :
  • Storage : Keep in a cool, dry place (<25°C) away from oxidizers. Use amber glass vials to prevent photodegradation .
  • Handling : Wear nitrile gloves and safety goggles. Avoid inhalation; work in a fume hood when using volatile solvents (e.g., ethanol, DMSO) .
  • Waste Disposal : Neutralize acidic byproducts (e.g., from thionyl chloride) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can crystallographic data contradictions for this compound be resolved using SHELX software?

  • Methodological Answer :
  • Step 1 : Use SHELXD for initial structure solution from X-ray diffraction data. Input .hkl files and refine using dual-space algorithms .
  • Step 2 : Apply SHELXL for least-squares refinement. Adjust parameters like ADPs (anisotropic displacement parameters) for non-hydrogen atoms.
  • Contradiction Analysis : If R-factors diverge (e.g., R1>5%R_1 > 5\%), check for twinning or disordered solvent molecules. Use SQUEEZE (in PLATON) to model diffuse solvent .
Software Tool Function Key Parameters
SHELXDPhase solutionPatterson methods, dual-space cycling
SHELXLRefinementWeighting schemes, hydrogen constraints

Q. What computational methods predict the regioselectivity of this compound in Diels-Alder reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian09 or ORCA. The aldehyde group acts as an electron-deficient dienophile, with LUMO energy ~-1.5 eV .
  • Molecular Dynamics (MD) : Simulate reaction trajectories in solvents like toluene (dielectric constant = 2.4) to assess steric effects from the propene substituent .

Q. How does the compound’s stability vary under oxidative vs. reductive conditions?

  • Methodological Answer :
  • Oxidative Stability : Susceptible to epoxidation at the allyl group (propene moiety). Monitor via 1H^1H NMR; disappearance of δ 5.2–5.8 ppm peaks indicates oxidation .
  • Reductive Stability : Catalytic hydrogenation (H2_2/Pd-C) reduces the aldehyde to a primary alcohol (~δ 4.5 ppm in 1H^1H NMR). Use inert atmospheres (N2_2) to prevent side reactions .
Condition Reactivity Analytical Marker
Oxidative (H2 _2O2 _2)EpoxidationNMR: δ 3.8–4.2 ppm (epoxide protons)
Reductive (H2 _2/Pd-C)Alcohol formationNMR: δ 4.5 ppm (-CH2 _2OH)

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